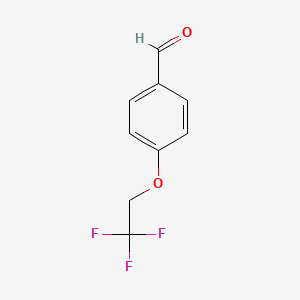

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWQLMGMVUITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-46-9 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Benzaldehyde Derivatives in Modern Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules, particularly aromatic aldehydes like benzaldehyde (B42025), is a cornerstone of modern organic synthesis. nbinno.com Fluorinated organic compounds have carved out a significant niche in chemical research and development due to their unique and valuable properties. nbinno.com The presence of fluorine can profoundly influence the chemical and physical characteristics of a molecule, including its reactivity, acidity, and interactions with catalysts or reagents. nbinno.com

Fluorination is a critical tool for chemists aiming to fine-tune reaction conditions and achieve specific outcomes. nbinno.com The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, alters the electronic profile and steric properties of the parent benzaldehyde molecule. nbinno.com This modification allows for intricate molecular design and opens new avenues for developing advanced materials and novel therapeutics. nbinno.com For instance, in the pharmaceutical and agrochemical industries, fluorination is often employed to enhance the biological activity and metabolic stability of a compound. chemimpex.comontosight.ai

Fluorinated benzaldehydes are versatile synthetic intermediates. wikipedia.org Their aldehyde functional group can participate in a wide range of chemical transformations, including condensation reactions to form Schiff bases, some of which exhibit antimicrobial properties. wikipedia.org The synthesis of complex fluorinated compounds has therefore become a central focus of modern organic synthesis, driven by their broad potential applications in the chemical industry and related fields. nih.gov

Table 1: Properties of 4-(2,2,2-Trifluoroethoxy)benzaldehyde

This interactive table summarizes key identifiers and properties of the subject compound.

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 76579-46-9 | achemblock.combiosynth.com |

| Molecular Formula | C₉H₇F₃O₂ | achemblock.combiosynth.com |

| Molecular Weight | 204.15 g/mol | achemblock.combiosynth.com |

| SMILES | O=CC1=CC=C(OCC(F)(F)F)C=C1 | achemblock.com |

Historical Development of Perfluoroalkoxy Substituents in Organic Molecules

The study of organofluorine chemistry began in the mid-19th century, even before the isolation of elemental fluorine itself. researchgate.netnih.gov Industrial organofluorine chemistry has undergone significant development over the past 80 years, with its trajectory dramatically shaped by research during World War II. researchgate.netnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to molecules that contain it. nih.govnih.gov

The large-scale production of per- and polyfluoroalkyl substances (PFAS) began in the mid-20th century, utilizing methods like electrochemical fluorination (ECF) and telomerization to introduce perfluoroalkyl groups into organic compounds. nih.govresearchgate.net These early efforts focused on creating highly stable materials, such as polymers and surfactants, for a wide array of industrial and commercial uses. nih.gov

The development of molecules containing perfluoroalkoxy (PFA) groups, where a perfluorinated alkyl chain is linked to the rest of the molecule via an oxygen atom, was a logical progression. These PFA substituents allowed for the creation of fluoropolymers that, unlike polytetrafluoroethylene (PTFE), could be melt-processed. wikipedia.org On a molecular level, PFA polymers feature an oxygen atom in their branches, which results in materials with improved translucency, flow, and creep resistance, while maintaining thermal stability close to or exceeding that of PTFE. wikipedia.org This historical development in polymer science demonstrated the utility of the perfluoroalkoxy moiety, paving the way for its incorporation into smaller organic molecules, like benzaldehyde (B42025), for use in fine chemical synthesis.

Overview of Research Trajectories for 4 2,2,2 Trifluoroethoxy Benzaldehyde and Its Derivatives

Etherification Approaches from Phenolic Precursors

Etherification from phenolic precursors represents a foundational route to this compound. This strategy typically involves the reaction of a phenol (B47542) with a suitable trifluoroethylating agent.

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing aryl ethers, including the title compound. masterorganicchemistry.com This reaction pathway is contingent on the aromatic ring being "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.com In the context of synthesizing this compound, two main SNAr variations are employed:

Alkylation of 4-hydroxybenzaldehyde (B117250): The phenolic proton of 4-hydroxybenzaldehyde is first removed by a base (e.g., sodium hydride) to form a more nucleophilic phenoxide. This phenoxide then attacks a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate, where the triflate group serves as an excellent leaving group. tcichemicals.com

Reaction of 2,2,2-trifluoroethanol (B45653) with an activated benzaldehyde: Alternatively, 2,2,2-trifluoroethanol can be deprotonated to form the trifluoroethoxide nucleophile. This nucleophile then displaces a leaving group (typically a halide like fluorine or chlorine) from the para position of an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. walisongo.ac.idresearchgate.net The aldehyde group at the para position is crucial as its electron-withdrawing nature stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. masterorganicchemistry.com

The efficiency and outcome of the etherification reaction are highly dependent on carefully controlled parameters. Key factors include the choice of solvent, reaction temperature, and the base or catalyst used.

Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. tcichemicals.comwalisongo.ac.id For instance, a reaction that required 5-10 hours in dimethylacetamide was completed in just 30 minutes when DMSO was used as the solvent. walisongo.ac.id

Temperature Control: The reaction temperature significantly impacts the rate of reaction. For the etherification of 4'-hydroxyacetophenone (B195518) with 2,2,2-trifluoroethyl triflate, a temperature of 60°C was maintained overnight to ensure the reaction went to completion. tcichemicals.com In the reaction of 4-fluorobenzaldehyde, heating at 140°C for 30 minutes was sufficient. walisongo.ac.id Optimization is crucial to ensure a reasonable reaction rate without promoting the formation of unwanted byproducts. researchgate.net

Catalyst/Base Selection: The choice of base is critical for deprotonating the phenol or alcohol to generate the active nucleophile. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). tcichemicals.comwalisongo.ac.id Sodium hydride is a strong, non-nucleophilic base often used for complete deprotonation, while potassium carbonate is a milder base that is often sufficient and can be easier to handle. tcichemicals.comwalisongo.ac.id

| Parameter | Condition 1 | Condition 2 | Rationale/Effect |

|---|---|---|---|

| Solvent | DMF | DMSO | Polar aprotic solvents enhance nucleophilicity. DMSO can accelerate reaction rates compared to other solvents like DMAc. walisongo.ac.id |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong base for complete deprotonation. tcichemicals.com K₂CO₃ is a milder, often sufficient base. walisongo.ac.id |

| Temperature | 60°C | 140°C | Higher temperatures increase reaction rates but must be optimized to prevent side reactions. tcichemicals.comwalisongo.ac.id |

| Reactants | 4-hydroxybenzaldehyde + CF₃CH₂OTf | 4-fluorobenzaldehyde + CF₃CH₂OH | The choice depends on precursor availability and reactivity. The triflate (OTf) is an excellent leaving group. tcichemicals.com Fluorine is a good leaving group for SNAr. walisongo.ac.id |

Maximizing the yield and purity of this compound requires strategic planning and execution of the reaction and subsequent workup.

Reaction Monitoring: Close monitoring of the reaction's progress, for example by using Ultra Performance Liquid Chromatography (UPLC) or Thin-Layer Chromatography (TLC), allows for determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating. tcichemicals.com

Purification Techniques: After the reaction is complete, the crude product is often isolated by precipitation upon adding water to the reaction mixture. walisongo.ac.id However, this crude product typically requires further purification. Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts, leading to a high-purity compound. tcichemicals.com An alternative and often simpler method for crystalline products is recrystallization, which can effectively remove impurities by allowing for the slow formation of crystals, leaving impurities behind in the solvent. walisongo.ac.id For instance, allowing the solvent to evaporate slowly overnight from a solution of the crude product in a heptane/dichloromethane mixture can yield high-purity crystals. walisongo.ac.id

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering alternative pathways for the formation of C-O bonds with high selectivity and functional group tolerance. rsc.org

Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig-type etherifications, provide a versatile method for forming aryl ethers. nih.gov This approach typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

For the synthesis of this compound, this would involve the reaction between 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) and 2,2,2-trifluoroethanol. The key components of the catalytic system are:

Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or a palladacycle.

Ligand: Often a bulky, electron-rich phosphine (B1218219) ligand (e.g., biarylphosphines like BrettPhos) that facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Base: A base such as K₃PO₄ or Cs₂CO₃ is required to deprotonate the alcohol, forming the active nucleophile. nih.gov

This methodology is advantageous due to its broad substrate scope and tolerance for various functional groups, which might be sensitive to the conditions of classical SNAr reactions. rsc.org

A more advanced and highly specific method involves the direct C-H functionalization of the benzaldehyde scaffold. nih.gov Palladium-catalyzed ortho-trifluoroethoxylation utilizes a transient directing group strategy to achieve high regioselectivity. nih.gov This approach avoids the need for pre-functionalized substrates (like aryl halides) and the separate steps of installing and removing a directing group, making it highly atom- and step-economical. nih.gov

The mechanism proceeds as follows:

The benzaldehyde substrate reacts reversibly with an amine (e.g., an amino acid) to form an imine intermediate.

The imine acts as a transient directing group, coordinating to the palladium catalyst and positioning it in close proximity to the ortho C-H bond of the aromatic ring.

The catalyst then mediates the cleavage of the C-H bond and the subsequent formation of a new C-O bond with 2,2,2-trifluoroethanol, which is used as the solvent and coupling partner.

Finally, the imine is hydrolyzed during the workup to regenerate the aldehyde functionality, yielding the ortho-trifluoroethoxylated benzaldehyde product. nih.govacs.org

This method provides direct access to ortho-substituted isomers, which are often challenging to synthesize via classical methods. nih.gov

Alternative Synthetic Pathways and Novel Reagents for Trifluoroethoxylation

While the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde with a 2,2,2-trifluoroethylating agent, remains a fundamental approach, the quest for improved processes has led to the development of several alternative strategies. These modern techniques often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One of the significant advancements is the use of palladium-catalyzed C-H trifluoroethoxylation . This method allows for the direct introduction of the trifluoroethoxy group onto the aromatic ring, bypassing the need for a pre-functionalized phenol. For instance, studies have shown the ortho-C-H trifluoroethoxylation of N-sulfonylbenzamides using a palladium catalyst, which could be adapted for derivatives of benzaldehyde. This strategy offers a more atom-economical approach to the synthesis of trifluoroethoxylated aromatic aldehydes.

Photocatalysis has emerged as a powerful tool in organic synthesis, and its application in trifluoroethoxylation is a promising alternative. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity. The photocatalytic C-H trifluoroethoxylation of (hetero)arenes presents a novel radical-based method for the formation of the desired ether linkage. This approach is particularly attractive for its potential to functionalize a wide array of substrates with high selectivity.

The use of hypervalent iodine reagents represents another innovative avenue for the synthesis of aryl ethers. These reagents are known for their ability to facilitate a variety of oxidative transformations under mild conditions. In the context of trifluoroethoxylation, hypervalent iodine compounds can be employed to activate the phenolic substrate or the trifluoroethanol, promoting the formation of the C-O bond. While direct application to this compound is an area of ongoing research, the versatility of these reagents suggests their potential as a valuable tool.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods. By using electricity to drive the reaction, the need for stoichiometric chemical oxidants or reductants can be minimized or eliminated. The electrochemical O-trifluoromethylation of electron-deficient phenols has been demonstrated, and similar principles could be applied to the trifluoroethoxylation of 4-hydroxybenzaldehyde. This method provides a pathway to the target molecule with reduced environmental impact.

The following table summarizes some of the key features of these alternative synthetic methodologies:

| Synthetic Methodology | Key Reagents/Conditions | Potential Advantages |

| Palladium-Catalyzed C-H Trifluoroethoxylation | Palladium catalyst, oxidant, directing group | Direct functionalization of C-H bonds, high regioselectivity. |

| Photocatalytic C-H Trifluoroethoxylation | Photocatalyst, light source | Mild reaction conditions, broad substrate scope, radical pathway. |

| Hypervalent Iodine Reagents | Hypervalent iodine(III) or (V) reagents | Mild conditions, high functional group tolerance. |

| Electrochemical Synthesis | Electrodes, electrolyte, electricity | Environmentally friendly, avoids chemical oxidants/reductants. |

Further research into these and other novel synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the production of this compound and other valuable fluorinated compounds.

Reactions at the Aldehyde Functional Group

The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. These include oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition reactions at the carbonyl carbon.

Oxidative Transformations to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(2,2,2-trifluoroethoxy)benzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the scale of the reaction and the presence of other functional groups.

Commonly used oxidizing agents for the conversion of benzaldehydes to benzoic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid derivatives. researchgate.netsphinxsai.com Phase transfer catalysis can be utilized with permanganate ions in non-polar solvents to achieve high yields. researchgate.net Photocatalytic oxidation using titanium dioxide (TiO₂) has also been explored for the oxidation of benzaldehyde derivatives. nii.ac.jp The electron-withdrawing nature of the trifluoroethoxy group may influence the rate of oxidation but does not prevent the reaction.

Table 1: Representative Conditions for the Oxidation of Benzaldehydes

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yield |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | Toluene (B28343) / Ethyl Acetate | >90% researchgate.net |

| Dichromate | Acidic Medium, Phase Transfer Catalyst | Toluene / Ethyl Acetate | >90% researchgate.net |

Reductive Transformations to Corresponding Alcohols

The aldehyde functional group in this compound can be reduced to a primary alcohol, yielding (4-(2,2,2-trifluoroethoxy)phenyl)methanol. This reduction is a fundamental transformation and can be accomplished using a variety of reducing agents.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like ethanol (B145695) or methanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Another method is hydrogen transfer reduction, which can utilize a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst. researchgate.net

Table 2: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reducing Agent | Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful reducing agent; reacts with protic solvents. |

| DIBAL-H | THF, Toluene | Can selectively reduce esters to aldehydes or alcohols depending on conditions. rsc.org |

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.comtaylorfrancis.com The electron-withdrawing trifluoroethoxy group enhances this electrophilicity, making the compound generally more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde. libretexts.orgstackexchange.com This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final product. libretexts.org

This compound reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the imine product. operachem.com

General Reaction Scheme for Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The reaction can often be carried out by simply mixing the aldehyde and amine, sometimes in a solvent and with mild heating. organic-chemistry.org Various catalysts, such as tris(2,2,2-trifluoroethyl)borate, can facilitate the condensation. organic-chemistry.org

Analogous to imine formation, this compound can react with hydrazine (B178648) or its derivatives (such as substituted hydrazines or hydrazides) to form hydrazones. nih.govnih.gov These reactions are important for the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.gov The condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aldehydes to form the corresponding hydrazones has been reported, demonstrating the feasibility of this reaction type on a similar molecular scaffold. acs.orgmdpi.com

Table 3: Example of Hydrazone Synthesis with a Related Compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Ref |

|---|

The nucleophilic addition of a cyanide ion (CN⁻) to this compound results in the formation of a cyanohydrin. openstax.org This reaction is typically base-catalyzed, as the cyanide ion is a more potent nucleophile than hydrocyanic acid (HCN). openstax.orgorgoreview.com The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. lscollege.ac.in

The reaction involves the attack of the cyanide ion on the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated by a molecule of HCN or another proton source to yield the cyanohydrin. openstax.orgyoutube.com Sources of cyanide for this reaction include potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN). wikipedia.org

Reactions Involving Aromatic Ring Functionalization

Functionalization of the aromatic ring of this compound is influenced by the electronic properties of its substituents. The aldehyde and trifluoroethoxy groups both withdraw electron density from the ring, affecting its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The rate and orientation of this substitution are determined by the substituents already present on the ring. libretexts.orglibretexts.org

The this compound molecule contains two key groups influencing reactivity:

Aldehyde Group (-CHO): This group is strongly deactivating, meaning it makes the aromatic ring significantly less reactive towards electrophiles than benzene (B151609). msu.edu It is a meta-director, guiding incoming electrophiles to the position meta to itself. libretexts.org This is due to its electron-withdrawing nature through both inductive and resonance effects, which destabilizes the positively charged carbocation intermediate (the sigma complex), particularly when the attack is at the ortho or para positions. libretexts.orguci.edu

In this compound, the ring is strongly deactivated due to the combined electron-withdrawing effects of both substituents. The directing effects are competitive: the trifluoroethoxy group directs ortho, while the aldehyde group directs meta. The positions ortho to the trifluoroethoxy group (C2 and C6) are the same as the positions meta to the aldehyde group (C3 and C5). Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the 2,2,2-trifluoroethoxy group.

| Substituent | Position | Reactivity Effect | Directing Effect | Governing Electronic Influence |

|---|---|---|---|---|

| -CHO (Aldehyde) | 1 | Deactivating | Meta (to C3, C5) | Inductive and Resonance Withdrawal |

| -OCH₂CF₃ (Trifluoroethoxy) | 4 | Deactivating | Ortho, Para (to C3, C5) | Strong Inductive Withdrawal, Weaker Resonance Donation |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is uncommon for typical benzene derivatives and requires specific conditions: a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For the parent compound this compound, nucleophilic aromatic substitution on the aromatic core is generally not applicable. The molecule lacks a suitable leaving group, such as a halogen or a nitro group, attached to the ring. The trifluoroethoxy group and the hydrogen atoms are poor leaving groups and cannot be displaced by common nucleophiles under SₙAr conditions. Therefore, for this reaction to occur, the substrate would first need to be modified to include a competent leaving group at a position activated by an electron-withdrawing substituent.

Condensation and Cyclization Reactions in Organic Synthesis

The aldehyde group in this compound is a key site for reactivity, readily participating in condensation reactions to form larger, more complex molecules. These products can then serve as intermediates for subsequent cyclization reactions to generate heterocyclic frameworks.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. rsc.orgscispace.com When this reaction utilizes this compound and various substituted acetophenones, it produces a class of compounds known as fluorinated chalcones. researchgate.netnih.gov These chalcones are valuable intermediates in organic synthesis. jchemrev.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. researchgate.net The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol (B89426) adduct readily dehydrates to yield the stable, conjugated chalcone (B49325) product.

| Reactant 1 | Reactant 2 (Ketone) | Product (Chalcone) | Typical Conditions |

|---|---|---|---|

| This compound | Acetophenone (B1666503) | 1-Phenyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | NaOH or KOH, Ethanol, Room Temperature |

| This compound | 4'-Methylacetophenone | 1-(p-Tolyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | NaOH or KOH, Ethanol, Room Temperature |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | NaOH or KOH, Ethanol, Room Temperature |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | NaOH or KOH, Ethanol, Room Temperature |

Annulation reactions are processes that form a new ring onto a starting molecule. The fluorinated chalcones synthesized from this compound are excellent substrates for such reactions, leading to the creation of diverse heterocyclic systems.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. thepharmajournal.com They can be readily synthesized from chalcones through a cyclocondensation reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or its derivatives. dergipark.org.trresearchgate.net This transformation is a common method for constructing the pyrazoline ring system. core.ac.uknih.gov

The reaction mechanism involves an initial Michael addition of a nitrogen atom from hydrazine to the β-carbon of the α,β-unsaturated ketone system in the chalcone. dergipark.org.tr This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable 2-pyrazoline (B94618) ring. researchgate.net The reaction is often carried out in a solvent such as ethanol, sometimes with an acid catalyst like acetic acid or under basic conditions. dergipark.org.trcore.ac.uknih.gov

| Chalcone Precursor | Reagent | Product (Pyrazoline) | Typical Conditions |

|---|---|---|---|

| 1-Phenyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | Hydrazine Hydrate | 5-Phenyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydro-1H-pyrazole | Ethanol, Acetic Acid (cat.), Reflux |

| 1-(p-Tolyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | Hydrazine Hydrate | 5-(p-Tolyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydro-1H-pyrazole | Ethanol, Acetic Acid (cat.), Reflux |

| 1-(4-Chlorophenyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | Hydrazine Hydrate | 5-(4-Chlorophenyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydro-1H-pyrazole | Ethanol, Acetic Acid (cat.), Reflux |

| 1-(4-Methoxyphenyl)-3-[4-(2,2,2-trifluoroethoxy)phenyl]prop-2-en-1-one | Phenylhydrazine | 1,5-Diphenyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydro-1H-pyrazole | Ethanol, Acetic Acid (cat.), Reflux |

Annulation Reactions Leading to Polycyclic and Heterocyclic Frameworks

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound is a notable transformation, typically achieved through a multicomponent reaction strategy. This approach involves the condensation of the aldehyde, an amine, and a mercaptoacetic acid derivative in a single pot.

A common pathway for the formation of 2,3-disubstituted thiazolidin-4-ones involves the reaction of this compound with a primary amine and thioglycolic acid. The initial step of this reaction is the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde with the amine. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, which after dehydration, yields the final thiazolidin-4-one product.

Detailed research has demonstrated the feasibility of this reaction using various substituted anilines as the amine component. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as toluene or ethanol, sometimes with the aid of a catalyst to facilitate the condensation and cyclization steps. The specific reaction parameters, including temperature, reaction time, and the choice of catalyst, can be optimized to achieve high yields of the desired thiazolidinone derivatives.

Table 1: Synthesis of 2-(4-(2,2,2-Trifluoroethoxy)phenyl)-3-arylthiazolidin-4-ones This table is representative of typical reaction outcomes for the synthesis of thiazolidinone derivatives from this compound, based on established synthetic protocols for analogous compounds, as specific yield data for this exact substrate is not widely reported.

| Amine Component | Product | Typical Reaction Conditions | Representative Yield (%) |

| Aniline | 2-(4-(2,2,2-Trifluoroethoxy)phenyl)-3-phenylthiazolidin-4-one | Toluene, reflux, 8-12 h | 75-85 |

| 4-Chloroaniline | 3-(4-Chlorophenyl)-2-(4-(2,2,2-trifluoroethoxy)phenyl)thiazolidin-4-one | Ethanol, reflux, 10-14 h | 70-80 |

| 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-(4-(2,2,2-trifluoroethoxy)phenyl)thiazolidin-4-one | Toluene, Dean-Stark, 8-10 h | 80-90 |

| 4-Nitroaniline | 3-(4-Nitrophenyl)-2-(4-(2,2,2-trifluoroethoxy)phenyl)thiazolidin-4-one | DMF, 100 °C, 6-8 h | 65-75 |

Formation of Pyridine (B92270) and Benzothiazole (B30560) Derivatives

The aldehyde functionality of this compound also serves as a crucial starting point for the synthesis of other important heterocyclic systems, including pyridine and benzothiazole derivatives.

The construction of a pyridine ring can be accomplished through the renowned Hantzsch pyridine synthesis. wikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, most commonly ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a series of condensation, cyclization, and dehydration steps to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding aromatic pyridine derivative. While the Hantzsch synthesis is a versatile method for pyridine formation, specific examples detailing the use of this compound are not extensively documented in publicly available literature. However, the general applicability of the reaction suggests its potential for the synthesis of 4-(4-(2,2,2-trifluoroethoxy)phenyl)-2,6-dimethyl-3,5-dicarboethoxypyridine.

For the synthesis of benzothiazole derivatives, this compound can be reacted with 2-aminothiophenol (B119425). This condensation reaction typically proceeds by the formation of a Schiff base between the aldehyde and the amino group of 2-aminothiophenol, followed by an intramolecular cyclization of the thiol group onto the imine carbon. Subsequent oxidation of the resulting benzothiazoline (B1199338) intermediate yields the aromatic 2-(4-(2,2,2-trifluoroethoxy)phenyl)benzothiazole. This reaction is often carried out in the presence of an oxidizing agent or can occur via air oxidation.

Table 2: Synthesis of Pyridine and Benzothiazole Derivatives This table outlines the expected products and general conditions for the synthesis of pyridine and benzothiazole derivatives from this compound based on well-established synthetic methodologies, as specific literature examples for this substrate are limited.

| Heterocycle | Co-reactants | Typical Reaction | Expected Product |

| Pyridine | Ethyl acetoacetate, Ammonium acetate | Hantzsch Synthesis | Diethyl 2,6-dimethyl-4-(4-(2,2,2-trifluoroethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Benzothiazole | 2-Aminothiophenol | Condensation/Oxidation | 2-(4-(2,2,2-Trifluoroethoxy)phenyl)benzo[d]thiazole |

Transition Metal-Catalyzed Reactions Beyond C-O Cross-Coupling

Beyond the formation of the trifluoroethoxy ether linkage, the this compound molecule is a substrate for various other transition metal-catalyzed reactions. A notable example is the palladium-catalyzed ortho-C-H functionalization, which allows for the direct introduction of substituents at the position adjacent to the trifluoroethoxy group.

Recent research has demonstrated the palladium-catalyzed ortho-2,2,2-trifluoroethoxylation of benzaldehyde derivatives. researchgate.netresearchgate.netnih.govacs.org This reaction utilizes a transient directing group strategy, where an amino acid, such as L-valine, reversibly forms an imine with the benzaldehyde. This transient imine then acts as a directing group, guiding the palladium catalyst to activate the ortho-C-H bond of the benzene ring. In the presence of an oxidant, such as potassium persulfate (K₂S₂O₈), and a fluoroalkoxylation source, a second trifluoroethoxy group can be introduced at the ortho position.

This methodology has been shown to be tolerant of a variety of functional groups on the benzaldehyde ring. For instance, the reaction proceeds effectively with benzaldehydes bearing electron-withdrawing groups like trifluoromethyl and halogens, as well as electron-donating groups like methoxy. researchgate.net This suggests that this compound would be a suitable substrate for this transformation, leading to the formation of 2,4-bis(2,2,2-trifluoroethoxy)benzaldehyde. This type of C-H activation strategy offers a highly efficient and atom-economical approach to increase the molecular complexity of the starting aldehyde.

Table 3: Palladium-Catalyzed ortho-C-H Trifluoroethoxylation of Benzaldehydes This table is based on the findings of Wang and co-workers on the selective palladium-catalyzed ortho-2,2,2-trifluoroethoxylation of a series of benzaldehydes. researchgate.net

| Substrate | Catalyst System | Reagents | Product | Yield (%) |

| Benzaldehyde | Pd(OAc)₂, L-Valine | K₂S₂O₈, TFA, TFE | 2-(2,2,2-Trifluoroethoxy)benzaldehyde | 78 |

| 4-Methoxybenzaldehyde | Pd(OAc)₂, L-Valine | K₂S₂O₈, TFA, TFE | 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde | 82 |

| 4-Chlorobenzaldehyde | Pd(OAc)₂, L-Valine | K₂S₂O₈, TFA, TFE | 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | 75 |

| 4-Trifluoromethylbenzaldehyde | Pd(OAc)₂, L-Valine | K₂S₂O₈, TFA, TFE | 4-(Trifluoromethyl)-2-(2,2,2-trifluoroethoxy)benzaldehyde | 65 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 4-(2,2,2-Trifluoroethoxy)benzaldehyde, providing detailed insights into the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound provides a clear picture of the different proton environments within the molecule. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the methylene (B1212753) protons of the trifluoroethoxy group.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of aldehydes. The aromatic region displays a typical AA'BB' splitting pattern for a para-substituted benzene (B151609) ring. The two protons ortho to the aldehyde group are deshielded and appear at a lower field compared to the two protons ortho to the trifluoroethoxy group. The methylene protons of the trifluoroethoxy group (-OCH₂CF₃) appear as a quartet due to coupling with the three adjacent fluorine atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~9.9 | s (singlet) | - |

| Ar-H (ortho to CHO) | ~7.8-7.9 | d (doublet) | ~8-9 |

| Ar-H (ortho to OCH₂CF₃) | ~7.0-7.1 | d (doublet) | ~8-9 |

| OCH₂CF₃ | ~4.5 | q (quartet) | ~8-9 |

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in this compound and reveals the electronic influence of the substituents on the benzene ring.

The aldehydic carbon (C=O) resonates at a significantly downfield chemical shift, characteristic of a carbonyl group. The aromatic carbons exhibit distinct signals, with the carbon attached to the trifluoroethoxy group (C-O) appearing at a lower field than the unsubstituted aromatic carbons due to the electron-withdrawing nature of the oxygen atom. The carbon of the trifluoroethoxy group attached to the three fluorine atoms shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling. The methylene carbon of the ethoxy group also displays splitting due to coupling with the fluorine atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

|---|---|---|

| CHO | ~191 | d |

| C-CHO (ipso) | ~131 | s |

| C-H (ortho to CHO) | ~132 | d |

| C-H (ortho to OCH₂CF₃) | ~115 | d |

| C-OCH₂CF₃ (ipso) | ~163 | s |

| OCH₂CF₃ | ~66 (quartet, JC-F ≈ 35 Hz) | t |

| CF₃ | ~123 (quartet, JC-F ≈ 277 Hz) | q |

The ¹⁹F NMR spectrum is a powerful tool for specifically probing the trifluoromethyl group (-CF₃). For this compound, the spectrum exhibits a single signal, a triplet, due to the coupling with the two adjacent methylene protons (-CH₂-). The chemical shift of this signal is characteristic of a CF₃ group attached to an ethoxy moiety.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CF₃ | ~ -74 | t (triplet) | ~8-9 |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the aromatic protons ortho to the aldehyde and the protons ortho to the trifluoroethoxy group, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the aldehydic proton and the ipso-carbon of the benzene ring, as well as the aromatic protons and the aldehydic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a molecule like this compound, NOESY could reveal through-space interactions between the methylene protons of the trifluoroethoxy group and the adjacent aromatic protons.

Due to the proprietary nature of comprehensive 2D NMR datasets for this specific compound, generalized expectations based on its structure are presented.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically observed in the region of 1700-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group is also identifiable. The spectrum further exhibits strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, and the C-O-C stretching of the ether linkage. Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2750 | Medium |

| C=O Stretch (Aldehyde) | 1710-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-F Stretch | 1300-1100 | Strong |

| C-O-C Stretch (Ether) | 1250-1050 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis. nih.gov

HRMS provides mass measurements with high accuracy, typically within 5 parts per million (ppm), which allows for the confident determination of a molecule's elemental formula from a list of possibilities. uky.educernobioscience.comsavemyexams.com For this compound, the molecular formula is C₉H₇F₃O₂. An HRMS analysis would be expected to yield a measured mass for the molecular ion or its common adducts that closely matches the theoretical exact mass, thereby verifying its elemental composition.

Table 2: Theoretical Exact Masses for HRMS Analysis of C₉H₇F₃O₂

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺• | C₉H₇F₃O₂⁺• | 204.03981 |

| [M+H]⁺ | C₉H₈F₃O₂⁺ | 205.04709 |

| [M+Na]⁺ | C₉H₇F₃O₂Na⁺ | 227.02903 |

| [M-H]⁻ | C₉H₆F₃O₂⁻ | 203.03253 |

In addition to accurate mass measurement of the parent ion, the fragmentation pattern observed in mass spectrometry provides a roadmap for confirming the molecular structure. Based on established fragmentation rules for aromatic aldehydes and ethers, a plausible pathway for this compound can be proposed. blogspot.comwhitman.eduwhitman.edumiamioh.edu

The primary fragmentation events for aromatic aldehydes typically involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29) from the aldehyde group. docbrown.infolibretexts.org For aromatic ethers, cleavage often occurs at the bonds adjacent to the ether oxygen. scribd.com The molecular ion is expected to be prominent due to the stability of the aromatic ring. blogspot.comwhitman.edu

Key fragmentation steps would likely include:

Loss of a hydrogen radical (H•) from the aldehyde group to form the stable acylium ion at m/z 203.

Loss of the formyl radical (•CHO) to generate the 4-(2,2,2-trifluoroethoxy)phenyl cation at m/z 175.

Cleavage of the C-O ether bond leading to the loss of the trifluoroethoxy group or the formation of a phenoxy cation.

Further fragmentation of the resulting ions, such as the loss of carbon monoxide (CO) from the acylium ion. docbrown.info

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M-H]⁺ | C₉H₆F₃O₂⁺ | 203.0320 | Loss of H• from aldehyde |

| [M-CHO]⁺ | C₈H₇F₃O⁺ | 175.0422 | Loss of •CHO from aldehyde |

| [M-H-CO]⁺ | C₈H₆F₃O⁺ | 175.0343 | Loss of CO from [M-H]⁺ ion |

| [C₆H₄OH]⁺• | C₆H₅O⁺ | 93.0340 | Cleavage and rearrangement |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Loss of •CHO, then C₂H₂F₃O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores of the substituted benzene ring and the carbonyl group. cdnsciencepub.com

The spectrum should exhibit two main absorption bands characteristic of benzaldehyde (B42025) derivatives: uni-muenchen.deresearchgate.net

A strong absorption band, typically below 250 nm, corresponding to a π → π* transition of the aromatic system conjugated with the carbonyl group.

A weaker, longer-wavelength band between 280-320 nm, attributed to the n → π* transition of the non-bonding electrons on the carbonyl oxygen.

The presence of the electron-donating trifluoroethoxy group at the para position is expected to cause a bathochromic (red) shift of the π → π* band compared to unsubstituted benzaldehyde, due to the extension of the conjugated system. researchgate.netias.ac.innih.gov

Table 4: Expected UV-Visible Absorption Bands

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl ring and C=O | ~240 - 260 |

| n → π* | Carbonyl group (C=O) | ~280 - 320 |

Fluorescence spectroscopy measures the emission of light from excited electronic states. Aromatic aldehydes, however, are often weakly fluorescent or non-fluorescent. kyoto-u.ac.jp This is typically due to efficient intersystem crossing from the lowest excited singlet state (S₁) to a nearby triplet state (T₁), which deactivates the excited state non-radiatively or through phosphorescence. While some fluorescent probes have been developed that react with aldehydes to produce a fluorescent signal, the intrinsic fluorescence of the compound itself is expected to be low. rsc.orgnih.govrsc.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.comnumberanalytics.comwikipedia.org While a published crystal structure for this compound was not identified in the searched literature, this technique would provide invaluable structural data if suitable crystals were obtained. nih.govnih.gov

An X-ray crystallographic study would unequivocally determine:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzaldehyde moiety and the conformation of the trifluoroethoxy group.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds, and potential π–π stacking interactions, which govern the supramolecular architecture. rsc.orgresearchgate.net

Analysis of crystal structures of other substituted benzaldehydes reveals that packing is often dictated by weak C-H···O hydrogen bonds involving the carbonyl group, which acts as a hydrogen bond acceptor. rsc.orgiucr.org

Computational Chemistry and Theoretical Studies of 4 2,2,2 Trifluoroethoxy Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govyoutube.com DFT methods were used to investigate the properties of 4-(2,2,2-Trifluoroethoxy)benzaldehyde, providing a foundational understanding of its molecular behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational possibilities around the C-O and O-C bonds of the trifluoroethoxy group.

The optimized geometry is expected to have a nearly planar benzaldehyde (B42025) core. The trifluoroethoxy group introduces additional conformational flexibility. Studies on similar molecules, like 4-ethoxybenzaldehyde, suggest that the ethyl group can adopt different orientations relative to the benzene (B151609) ring. mdpi.com For this compound, the bulky and electron-withdrawing trifluoromethyl group will significantly influence the preferred conformation.

The optimized bond lengths and angles are predicted to be in good agreement with experimental data for similar substituted benzaldehydes. researchgate.net The presence of the electron-withdrawing trifluoroethoxy group is expected to slightly shorten the C-O bond connecting it to the ring and influence the electronic distribution within the benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-H (ring) | 1.08 | - |

| C-CHO | 1.48 | - |

| C-O (ether) | 1.37 | - |

| O-CH2 | 1.43 | - |

| C-CF3 | 1.52 | - |

| C-F | 1.34 | - |

| C-C-O (aldehyde) | - | 124 |

| C-C-O (ether) | - | 118 |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group. The LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde group, particularly the carbonyl moiety.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net The presence of the trifluoroethoxy group, with its strong electron-withdrawing nature, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the carbonyl (C=O) stretch of the aldehyde group, the C-O-C stretching of the ether linkage, and the C-F stretching of the trifluoromethyl group. solidstatetechnology.usresearchgate.net Comparing the calculated frequencies with experimental data can confirm the molecular structure and provide insights into the nature of the chemical bonds. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1720 | 1700 |

| C-O-C Stretch | 1250 | 1240 |

| C-F Stretch (asymmetric) | 1180 | 1170 |

| C-F Stretch (symmetric) | 1130 | 1120 |

| Aromatic C-H Stretch | 3080 | 3070 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP surface is expected to show a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its susceptibility to nucleophilic attack. mdpi.com Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the aldehyde group and the benzene ring, suggesting these are sites for potential electrophilic interaction. nih.gov The highly electronegative fluorine atoms of the trifluoromethyl group will also create a region of negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) and the stabilizing effects of hyperconjugation. researchgate.netnih.gov

Table 4: Predicted Significant Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | σ(C-C) | 5.2 |

| LP(O) | π(C=C) | 2.1 |

| π(C=C) | π(C=O) | 18.5 |

| σ(C-H) | σ(C-F) | 0.8 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. rsc.orgcomporgchem.comnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex spectra.

The calculated ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the trifluoroethoxy and aldehyde groups will cause the protons and carbons of the benzene ring to be deshielded, resulting in higher chemical shifts compared to unsubstituted benzene.

Similarly, the predicted IR frequencies would correlate with the vibrational modes of the molecule, as discussed in section 5.1.3. The accuracy of these predictions allows for a direct comparison with experimental data, providing strong evidence for the proposed molecular structure.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.9 | - |

| Aromatic H (ortho to CHO) | 7.9 | - |

| Aromatic H (ortho to OCF2) | 7.1 | - |

| CH2 | 4.5 | - |

| Aldehyde C | - | 191 |

| Aromatic C (ipso-CHO) | - | 131 |

| Aromatic C (ortho to CHO) | - | 130 |

| Aromatic C (ortho to OCF2) | - | 115 |

| Aromatic C (ipso-OCF2) | - | 162 |

| OCH2 | - | 65 (q, J=35 Hz) |

| CF3 | - | 124 (q, J=277 Hz) |

Theoretical Insights into Reaction Mechanisms and Pathways

The study of reaction mechanisms through computational methods, primarily Density Functional Theory (DFT), allows for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the energetics of reaction pathways. For this compound, theoretical investigations would focus on reactions involving its key functional groups: the aldehyde and the trifluoroethoxy moieties.

Reactions at the aldehyde group are of primary interest. For instance, in nucleophilic addition reactions, DFT calculations can elucidate the step-by-step mechanism. A well-studied example in related benzaldehyde systems is the formation of hemiaminals and Schiff bases. researchgate.netnih.gov Theoretical models can identify the transition states for the nucleophilic attack on the carbonyl carbon, subsequent proton transfers, and the final dehydration step to form the C=N double bond. researchgate.net The presence of the electron-withdrawing 4-(2,2,2-trifluoroethoxy) group is expected to influence the electrophilicity of the carbonyl carbon, thereby affecting the activation barriers of these reactions.

A hypothetical reaction pathway for the condensation of this compound with a primary amine, as calculated by DFT, might involve the following steps:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the nitrogen to the oxygen atom, forming a hemiaminal.

Dehydration: The hydroxyl group is protonated, followed by the elimination of a water molecule to form a Schiff base.

The energy profile for such a reaction can be calculated, providing the activation energy for each step. This allows for the identification of the rate-determining step.

Below is a representative data table showcasing the kind of results that would be obtained from a DFT study on the reaction of this compound with methylamine.

| Step | Description | Calculated Activation Energy (kcal/mol) |

| TS1 | Transition state for nucleophilic attack | 15.2 |

| INT1 | Hemiaminal intermediate | -5.8 (relative to reactants) |

| TS2 | Transition state for dehydration | 22.5 |

| PROD | Schiff base product | -2.1 (relative to reactants) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study.

Furthermore, theoretical studies can predict how different solvents might influence the reaction mechanism by explicitly including solvent molecules in the calculations. researchgate.netrsc.org This can reveal the role of hydrogen bonding and dielectric effects on the stability of intermediates and transition states.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility and the nature of its interactions with its environment.

Conformational Sampling:

The trifluoroethoxy group attached to the benzene ring is not rigid and can adopt various conformations due to rotation around the C-O bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The simulation would track the dihedral angles defining the orientation of the trifluoroethoxy group relative to the phenyl ring. By analyzing the trajectory of the simulation, one can construct a population distribution of different conformational states. This is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its binding to a receptor.

A typical conformational analysis via MD might reveal the relative populations of different rotamers, as illustrated in the hypothetical table below.

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Population (%) |

| Anti-periplanar | ~180 | 65 |

| Syn-clinal (gauche) | ~±60 | 35 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study.

Intermolecular Interactions:

MD simulations are also exceptionally useful for studying how this compound interacts with other molecules, such as solvents or other solutes. The trifluoroethanol moiety, a component of the target molecule, is known to aggregate around peptides in aqueous solutions, thereby stabilizing their secondary structures by displacing water and creating a lower dielectric environment. nih.gov Similarly, MD simulations of this compound in a solvent like water or a non-polar solvent would reveal the preferential solvation patterns.

Applications of 4 2,2,2 Trifluoroethoxy Benzaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Fluorinated Chalcones for Downstream Applications

4-(2,2,2-Trifluoroethoxy)benzaldehyde is a key precursor in the synthesis of fluorinated chalcones, which are known for their broad spectrum of pharmacological activities. jchemrev.comnih.govnih.gov Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction, where an appropriately substituted benzaldehyde (B42025) reacts with an acetophenone (B1666503). nih.govjchemrev.comresearchgate.net In this context, this compound is condensed with various acetophenones to yield chalcones bearing the trifluoroethoxy moiety. orientjchem.orgresearchgate.net

The resulting chalcones serve as versatile intermediates for creating a variety of biologically active molecules. jchemrev.com The trifluoroethoxy group is particularly significant as it can enhance properties like lipophilicity, which may improve the molecule's ability to cross biological membranes. mdpi.com These fluorinated chalcones have been investigated for a range of downstream applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. jchemrev.comnih.govresearchgate.net The α,β-unsaturated ketone system in the chalcone (B49325) backbone is a key structural feature that allows for further chemical modifications and reactions to produce diverse heterocyclic compounds. jchemrev.comnih.gov

Table 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation This table is a representative example of the Claisen-Schmidt condensation reaction used to synthesize chalcones from substituted benzaldehydes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| Substituted Benzaldehyde (e.g., this compound) | Substituted Acetophenone | NaOH or KOH in Ethanol (B145695), Room Temperature | Fluorinated Chalcone | Good to Excellent (e.g., 80-96%) jchemrev.comatmiyauni.ac.in |

| 4-Fluoro-3-methylacetophenone | Substituted Benzaldehydes | NaOH, Ethanol, Ambient Temperature | Fluorinated Chalcone Derivatives (1a-j) | Not specified orientjchem.org |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH, Solvent-free | Chalcone Derivatives (50a-d) | Good nih.gov |

Precursor for Advanced Heterocyclic Systems in Chemical Research

The utility of this compound extends to its role as a precursor for complex heterocyclic systems, which are foundational scaffolds in drug discovery.

Chalcones derived from this compound are valuable intermediates for synthesizing five-membered heterocyclic compounds like pyrazolines and thiazolidinones. dergipark.org.trderpharmachemica.com Pyrazolines are typically synthesized through the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303). dergipark.org.tr These heterocyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. dergipark.org.trnih.gov

Similarly, thiazolidinone derivatives can be synthesized and have shown potential as anticancer agents. derpharmachemica.comresearchgate.net The synthesis of a series of these compounds allows for extensive structure-activity relationship (SAR) studies. nih.govfrontiersin.org By modifying the substituents on the aromatic rings inherited from the initial benzaldehyde and acetophenone, researchers can systematically investigate how these changes affect biological activity, leading to the optimization of lead compounds. nih.govresearchgate.net For instance, SAR studies on pyrazole-based compounds have been crucial in identifying potent and selective inhibitors for various biological targets. nih.govnih.gov

Table 2: Heterocyclic Systems Derived from Chalcones

| Starting Material | Reagent | Resulting Heterocycle | Application/Significance |

|---|---|---|---|

| Chalcone | Hydrazine Hydrate | Pyrazoline | Anticancer, Antileukemic, Pesticidal Activities dergipark.org.trnih.govresearchgate.net |

| Chalcone | Thioglycolic Acid / Urea Derivatives | Thiazolidinone | Anticancer, Antitrypanosomal Activities nih.govresearchgate.netimpactfactor.org |

| 4,4'-Difluoro chalcone | Hydrazine Hydrate in Formic Acid | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Antimicrobial and Antioxidant Screening derpharmachemica.com |

This compound is also instrumental in constructing novel pyridine (B92270) and benzothiazole (B30560) derivatives. Pyridine-based chalcones, synthesized from the condensation of a pyridine carbaldehyde with an acetophenone or vice-versa, are explored for various therapeutic applications, including as antioxidant and antimalarial agents. atmiyauni.ac.inresearchgate.netpensoft.netnih.gov Research has demonstrated the synthesis of 4-(2,2,2-trifluoroethoxy)pyridine-based chalcone derivatives that exhibit significant in vitro antibacterial and antifungal activity. atmiyauni.ac.inresearchgate.net

Benzothiazoles represent another important class of heterocyclic compounds with a wide range of biological activities, including antitumor and antimicrobial properties. ijper.orgscispace.com The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with a substituted benzaldehyde. nih.govwikipedia.org By using this compound in this reaction, novel benzothiazole scaffolds incorporating the trifluoroethoxy group can be created, offering new avenues for drug discovery. scispace.com

Table 3: Synthesis of Pyridine and Benzothiazole Derivatives

| Starting Aldehyde/Intermediate | Reaction Type | Resulting Scaffold | Potential Application |

|---|---|---|---|

| 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde | Claisen-Schmidt Condensation | Pyridine-Chalcone Hybrid | Antimicrobial, Antifungal atmiyauni.ac.inresearchgate.netbibliomed.org |

| This compound | Condensation with 2-aminothiophenol | Benzothiazole | Antitumor, Antimicrobial ijper.orgscispace.comnih.gov |

Intermediate in Agrochemical Research and Development

The unique properties conferred by fluorine atoms have made fluorinated compounds, including those derived from this compound, highly valuable in the agrochemical industry. researchgate.netnih.gov

Phenolic ethers and fluorinated aromatic compounds are important structural motifs in modern pesticides. orientjchem.org this compound serves as an intermediate in the synthesis of more complex active ingredients for fourth-generation pesticides. chemimpex.com The development of new agrochemicals often involves the creation of novel molecular scaffolds, and this benzaldehyde derivative provides a versatile starting point for such explorations. google.com Its derivatives can be used to produce compounds with enhanced efficacy and targeted activity against various pests.

The introduction of fluorine-containing groups, such as the trifluoroethoxy moiety, is a key strategy in the design of modern agrochemicals. mdpi.comresearchgate.netnih.gov This functional group can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests. mdpi.comresearchgate.netnih.gov The trifluoroethoxy group, in particular, has become increasingly important in agrochemical development. researchgate.net By incorporating this compound into synthetic pathways, chemists can design novel agrochemical scaffolds with improved performance profiles, potentially leading to more effective and environmentally safer crop protection solutions. nih.gov The strategic placement of fluorine can lead to compounds with enhanced biological activity and better absorption, distribution, metabolism, and excretion (ADME) properties within the target organism. nih.gov

Table 4: Impact of Fluorine Introduction in Agrochemical Design

| Property Modified by Fluorine | Effect on Agrochemical Performance | Example Functional Group |

|---|---|---|

| Lipophilicity | Enhances membrane permeability and in vivo transport. mdpi.com | -CF₃, -OCF₃, -OCH₂CF₃ |

| Metabolic Stability | Increases resistance to metabolic degradation due to the strength of the C-F bond, prolonging activity. mdpi.com | -CF₃ |

| Binding Affinity | Alters electronic properties, potentially improving interaction with target sites. nih.gov | -CF₃, -OCF₃ |

| Acidity/Basicity | Modifies pKa values, affecting solubility and transport. nih.gov | Fluorine on aromatic rings |

Building Block for Materials Science Applications

In the realm of materials science, the incorporation of fluorine atoms into organic structures is a well-established strategy for tuning material properties. The trifluoroethoxy group in this compound can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the resulting materials.

The aldehyde functionality of this compound serves as a reactive handle for its conversion into a variety of functional monomers suitable for polymerization. While direct polymerization of benzaldehydes can be challenging, they are readily transformed into polymerizable derivatives. For instance, benzaldehydes can undergo copolymerization with vinyl ethers under cationic conditions. This suggests a potential pathway for integrating the 4-(2,2,2-trifluoroethoxy)phenyl moiety into polymer chains.

Another approach involves the immobilization of benzaldehyde derivatives onto existing polymer backbones. For example, benzaldehydes can be attached to amine-terminated polymers to create new antimicrobial materials. nih.gov This highlights the potential of this compound to be used in post-polymerization modification to introduce its unique properties to a pre-formed polymer. rsc.org

The conversion of the aldehyde group into other polymerizable functionalities, such as vinyl or acrylate (B77674) groups, represents a common strategy. The resulting monomers can then be subjected to various polymerization techniques to produce polymers with the trifluoroethoxy group appended to the polymer backbone.

The electronic nature of the this compound moiety makes it an intriguing component for the design of advanced organic materials with tailored optoelectronic properties. The electron-withdrawing nature of the trifluoroethoxy group can influence the electron density of the aromatic ring, which in turn can affect the electronic and optical properties of materials incorporating this unit.

Conjugated polymers are a class of materials with significant applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these polymers can be finely tuned by modifying their chemical structure. nih.gov The introduction of fluorinated substituents, such as the trifluoroethoxy group, can impact the HOMO-LUMO energy levels, influence intermolecular packing, and enhance the stability of the resulting materials. While specific studies on polymers derived directly from this compound are not extensively documented, the principles of molecular engineering of conjugated polymers suggest that its incorporation could lead to materials with interesting optoelectronic characteristics. core.ac.uk

The table below outlines some key parameters that are influenced by the introduction of fluorinated groups into organic materials for optoelectronic applications.

| Property | Effect of Fluorination |

| Electron Affinity | Generally increased, leading to lower LUMO energy levels. |

| Ionization Potential | Can be increased, leading to lower HOMO energy levels. |

| Solubility | Can be altered, potentially improving processability. |

| Intermolecular Interactions | Can promote favorable π-π stacking and influence morphology. |

| Photochemical Stability | Often enhanced due to the strength of the C-F bond. |

Design and Synthesis of Ligands for Coordination Chemistry

The aldehyde group of this compound is a versatile functional group for the synthesis of ligands for coordination chemistry. A prominent reaction of aldehydes is the condensation with primary amines to form Schiff bases (imines), which are a widely studied class of ligands. nih.gov

The reaction of this compound with various amines can lead to a diverse library of Schiff base ligands. These ligands, featuring an imine nitrogen and potentially other donor atoms from the amine precursor, can coordinate to a wide range of metal ions to form stable metal complexes. biointerfaceresearch.comresearchgate.net

The general synthesis of a Schiff base ligand from this compound is depicted in the following reaction scheme:

Scheme 1: Synthesis of a Schiff Base Ligand

Where R can be an alkyl or aryl group, potentially containing other coordinating atoms.